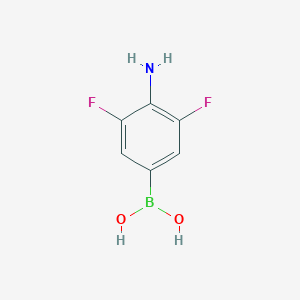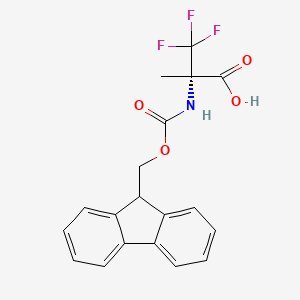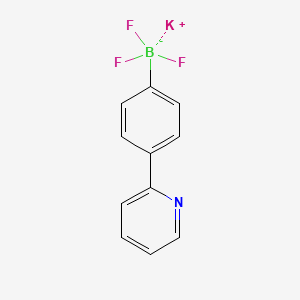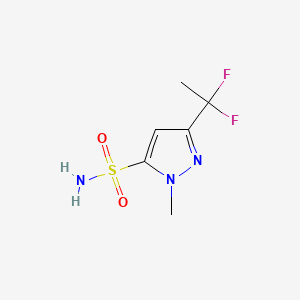
Methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is an organic compound that features a boronate ester functional group. This compound is of significant interest in organic synthesis due to its unique reactivity and stability. It is commonly used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate can be synthesized through a multi-step process. One common method involves the borylation of an appropriate precursor using a palladium catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
Methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted boronate esters depending on the nucleophile used.
科学的研究の応用
Methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It serves as a precursor in the development of boron-containing drugs, which have applications in cancer therapy and antimicrobial treatments.
作用機序
The mechanism of action of methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate involves its ability to form stable complexes with various substrates. The boronate ester group can interact with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, including cross-coupling reactions and the formation of boron-containing compounds.
類似化合物との比較
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronate ester with similar reactivity but different structural features.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A compound with a similar boronate ester group but different carbon backbone.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: A boronic ester with a pyrazole ring, used in similar synthetic applications.
Uniqueness
Methyl 2,2-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate is unique due to its specific combination of a boronate ester group and a methyl ester group. This dual functionality allows for versatile reactivity and makes it a valuable building block in organic synthesis. Its stability and ease of handling further enhance its utility in various research and industrial applications.
特性
分子式 |
C12H23BO4 |
|---|---|
分子量 |
242.12 g/mol |
IUPAC名 |
methyl 2,2-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate |
InChI |
InChI=1S/C12H23BO4/c1-10(2,9(14)15-7)8-13-16-11(3,4)12(5,6)17-13/h8H2,1-7H3 |
InChIキー |
BZFUGRDPRDAKPW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)(C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)

![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
![6-bromo-8-methylTetrazolo[1,5-a]pyridine](/img/structure/B13466896.png)
![Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13466905.png)




![1-{7-Benzyl-9,9-difluoro-3,7-diazabicyclo[3.3.1]nonan-3-yl}ethan-1-one](/img/structure/B13466930.png)
![4-[4-(Fluorosulfonyl)phenoxy]benzoic acid](/img/structure/B13466944.png)


![Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B13466960.png)
